2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is notable for its unique structural features, which include a combination of furan, thieno, triazolo, and pyrimidine rings, making it a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-5-methylphenoxy group: This step involves the reaction of the furan derivative with 2-chloro-5-methylphenol in the presence of a base such as potassium carbonate.
Construction of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold: This is typically achieved through a series of cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a CDK2 inhibitor, which could make it a valuable candidate for cancer treatment.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and cellular pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules, which can be applied in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK2 inhibitory activity.
Thioglycoside derivatives: These compounds also exhibit cytotoxic activities and have been investigated for their potential in cancer treatment.
Uniqueness
2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of structural features, which confer specific biological activities not observed in other similar compounds. Its ability to inhibit CDK2 with high potency and selectivity makes it a particularly attractive candidate for further development in cancer therapy.
Properties
Molecular Formula |
C21H17ClN4O2S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17ClN4O2S/c1-11-4-6-15(22)17(8-11)27-9-14-5-7-16(28-14)19-24-20-18-12(2)13(3)29-21(18)23-10-26(20)25-19/h4-8,10H,9H2,1-3H3 |
InChI Key |
HWHGKPFTNQEWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C)C |
Origin of Product |
United States |
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